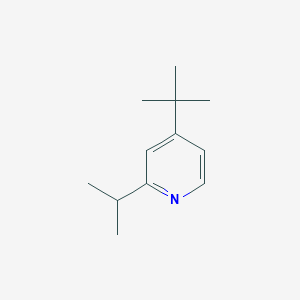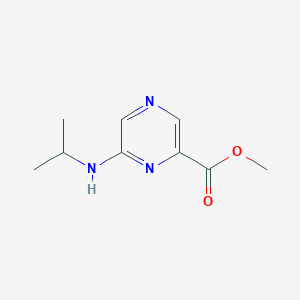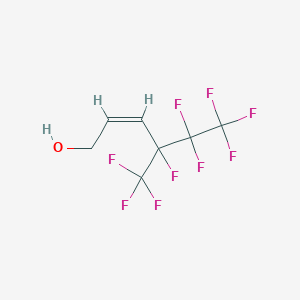
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound with the molecular formula C7H5F9O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol typically involves the reaction of hexafluoropropene with an appropriate alcohol under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the addition of the fluorinated groups to the carbon chain. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hexafluoro-4-(trifluoromethyl)hex-2-en-1-one, while reduction could produce hexafluoro-4-(trifluoromethyl)hexane.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
The compound’s stability and reactivity make it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine
In medicine, fluorinated compounds are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the synthesis of fluorinated drugs.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants, which benefit from the unique properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism of action of (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved may include enzyme inhibition or activation, as well as interactions with cellular membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-Hexen-1-ol
- (E)-2-Hexen-1-ol
- (Z)-3-Hexen-1-ol
- (E)-3-Hexen-1-ol
Uniqueness
Compared to these similar compounds, (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is unique due to the presence of multiple fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it particularly valuable in applications where such properties are desired, such as in the development of advanced materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C7H5F9O |
|---|---|
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol |
InChI |
InChI=1S/C7H5F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h1-2,17H,3H2/b2-1- |
Clé InChI |
ICPWRRKQWSNHQB-UPHRSURJSA-N |
SMILES isomérique |
C(/C=C\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O |
SMILES canonique |
C(C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


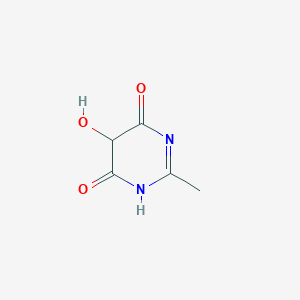
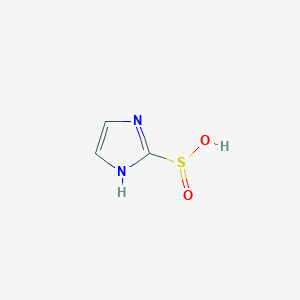


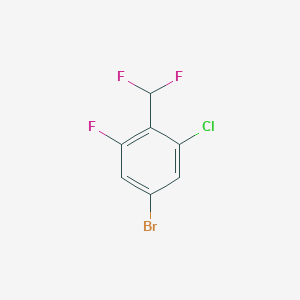

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)


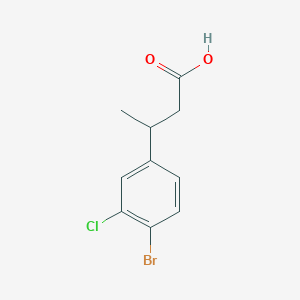
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)

